
1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
“1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid” is a compound that is related to isonipecotic acid . Isonipecotic acid is a heterocyclic compound which acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid” is related to isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety in the iso position .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Applications De Recherche Scientifique
Synthesis of Fused Heterocycles
This compound is instrumental in the synthesis of various fused heterocycles, which are crucial in pharmaceutical research. The ability to create complex ring systems is valuable for developing new drugs with unique biological activities .
Anticancer Agent Development
The piperidine moiety within this compound is significant in cancer research. It has been used to synthesize pharmaceuticals that show promise as potential clinical agents against various cancers, including breast, prostate, and lung cancers .
CCR3 Receptor Antagonists
Recent studies have utilized this compound in the design and synthesis of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists. These are important for treating conditions like asthma and allergies .
Antibacterial Applications
The compound has been explored for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibacterial drugs .
Analgesic Activity
Research has indicated that derivatives of this compound exhibit analgesic properties. This opens up possibilities for creating new pain management medications .
Pharmacological Evaluation
It has been used in pharmacological evaluations to understand its effects on biological systems. This is a fundamental step in drug discovery and development processes .
Mécanisme D'action
Target of Action
A structurally similar compound, isonipecotic acid, is known to act as a partial agonist of the gaba a receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.
Mode of Action
If we consider the action of isonipecotic acid, it can be inferred that 1-(2-(2-fluorophenoxy)acetyl)piperidine-4-carboxylic acid might interact with its target receptor (possibly gaba a receptor) and modulate its activity . This interaction could potentially result in changes in the receptor’s conformation and function, affecting the flow of ions across the cell membrane and thus influencing neuronal excitability.
Biochemical Pathways
If it acts similarly to isonipecotic acid, it may influence the gabaergic neurotransmission pathway . This could potentially affect downstream effects such as neuronal excitability, synaptic transmission, and overall neural network activity.
Result of Action
If it acts on the gaba a receptor like isonipecotic acid, it could potentially alter neuronal excitability and synaptic transmission, leading to changes in neural network activity .
Propriétés
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-3-1-2-4-12(11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWJIJZLQVKDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



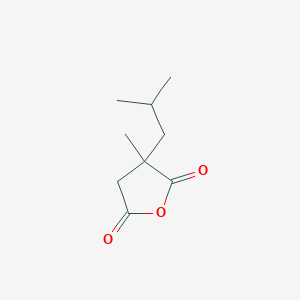
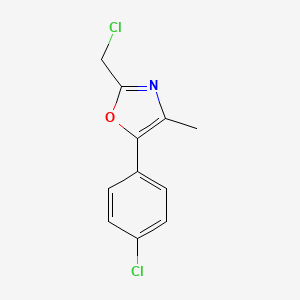
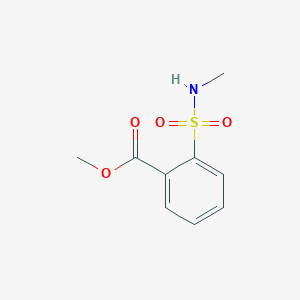




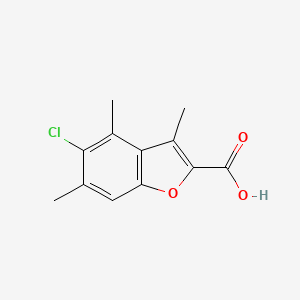
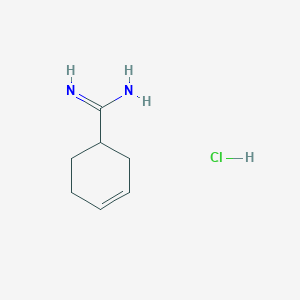

![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)
![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)